molecular formula C16H23NO4S B7771562 N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine

Cat. No.: B7771562
M. Wt: 325.4 g/mol
InChI Key: CUNVVZWSABRKAL-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine typically involves the protection of the amino group with a Boc group, followed by the introduction of the 4-methylbenzylthio moiety. The general synthetic route can be outlined as follows:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).

    Introduction of the 4-Methylbenzylthio Group: The protected amino acid is then reacted with 4-methylbenzylthiol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: TFA, HCl

    Substitution: Boc2O, DCC, DIC

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Deprotection to yield the free amine

    Substitution: Introduction of new functional groups

Scientific Research Applications

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The 4-methylbenzylthio group can undergo oxidation or substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
  • 2-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
  • 2-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid

Uniqueness

N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)cysteine is unique due to the presence of the 4-methylbenzylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVVZWSABRKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977474
Record name N-[tert-Butoxy(hydroxy)methylidene]-S-[(4-methylphenyl)methyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61925-77-7, 61925-78-8
Record name NSC334313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[tert-Butoxy(hydroxy)methylidene]-S-[(4-methylphenyl)methyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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